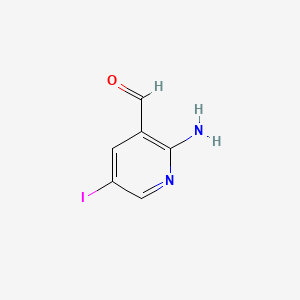

2-Amino-5-Iodopyridine-3-Carbaldehyde

Description

The exact mass of the compound 2-Amino-5-Iodopyridine-3-Carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-5-Iodopyridine-3-Carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-Iodopyridine-3-Carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-iodopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXSLRYMXWHNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590323 | |

| Record name | 2-Amino-5-iodopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578007-67-7 | |

| Record name | 2-Amino-5-iodo-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578007-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-iodopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-iodopyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-Iodopyridine-3-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-5-Iodopyridine-3-Carbaldehyde, a heterocyclic organic compound of interest in medicinal chemistry and organic synthesis. The document presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a logical workflow for its synthesis.

Core Physical Properties

The physical characteristics of 2-Amino-5-Iodopyridine-3-Carbaldehyde are crucial for its handling, characterization, and application in research and development. The compound is a solid at room temperature.[1]

Table 1: Quantitative Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅IN₂O | [2] |

| Molecular Weight | 248.02 g/mol | [1][2] |

| Melting Point | 164.8-166.6°C | |

| Boiling Point | 360.5°C at 760 mmHg | [3] |

| Density | 2.089 g/cm³ | |

| Appearance | Solid | [1] |

| CAS Number | 578007-67-7 | [2] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the key physical properties of solid organic compounds like 2-Amino-5-Iodopyridine-3-Carbaldehyde.

2.1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.

-

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

-

Procedure:

-

A small sample of 2-Amino-5-Iodopyridine-3-Carbaldehyde is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).

-

2.2. Boiling Point Determination (Siwoloboff Method)

Due to the high boiling point of this compound, this determination would be performed under vacuum to prevent decomposition. The following is a general method for atmospheric pressure.

-

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Rubber band or wire for attachment

-

-

Procedure:

-

A small amount (0.5-1 mL) of the liquid form of the substance (if melted) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated in a heating bath.

-

As the liquid heats, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This is the boiling point. At this temperature, the vapor pressure of the liquid equals the atmospheric pressure.

-

2.3. Solubility Assessment

Understanding the solubility of 2-Amino-5-Iodopyridine-3-Carbaldehyde in various solvents is essential for reaction setup, purification, and formulation.

-

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

-

-

Procedure:

-

Approximately 10-20 mg of the solid compound is placed into a series of clean, dry test tubes.

-

To each tube, 1 mL of a different solvent is added.

-

The tubes are agitated (e.g., by flicking or using a vortex mixer) for 1-2 minutes at room temperature.

-

The mixture is visually inspected to determine if the solid has dissolved completely, is partially soluble, or is insoluble.

-

Observations are recorded for each solvent. While specific data is not widely published, related compounds like 2-Amino-5-iodopyridine show solubility in methanol.[4]

-

Synthesis Workflow

Caption: Proposed two-step synthesis of 2-Amino-5-Iodopyridine-3-Carbaldehyde.

Disclaimer: The provided synthesis workflow is a logical projection based on standard organic chemistry principles and published syntheses of similar molecules. Experimental conditions would require optimization.

References

2-Amino-5-Iodopyridine-3-Carbaldehyde chemical structure and IUPAC name

For researchers, medicinal chemists, and professionals in drug development, 2-Amino-5-Iodopyridine-3-Carbaldehyde is a heterocyclic compound of significant interest. Its unique trifunctionalized pyridine scaffold, featuring an amino group, an iodine atom, and a carbaldehyde moiety, makes it a versatile building block in the synthesis of complex organic molecules and novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical structure, properties, and potential applications.

Chemical Structure and IUPAC Name

The chemical structure of 2-Amino-5-Iodopyridine-3-Carbaldehyde is characterized by a pyridine ring substituted at the 2-, 3-, and 5-positions. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-amino-5-iodopyridine-3-carbaldehyde .[1]

The structure can be represented by the SMILES string: Nc1ncc(I)cc1C=O.

Physicochemical Properties

A summary of the key quantitative data for 2-Amino-5-Iodopyridine-3-Carbaldehyde is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅IN₂O | [1] |

| Molecular Weight | 248.02 g/mol | [1] |

| CAS Number | 578007-67-7 | [1] |

| Appearance | Solid | |

| Melting Point | 164.8-166.6 °C | N/A |

| Boiling Point | 360.5 °C at 760 mmHg | N/A |

| Density | 2.089 g/cm³ | N/A |

Synthetic Approaches

While specific, detailed experimental protocols for the synthesis of 2-Amino-5-Iodopyridine-3-Carbaldehyde are not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and synthesis of analogous compounds.[2][3] A potential experimental workflow could involve the selective formylation of 2-amino-5-iodopyridine.

Below is a generalized experimental workflow for a potential synthesis route.

Experimental Protocol Outline:

-

Lithiation: Dissolve 2-amino-5-iodopyridine in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon) and cool to a low temperature (e.g., -78 °C). Add an organolithium reagent, such as n-butyllithium, dropwise to effect lithiation at the 3-position. The amino group may require protection prior to this step.

-

Formylation: Introduce a formylating agent, such as N,N-dimethylformamide (DMF), to the reaction mixture.

-

Quenching and Workup: After the reaction is complete, quench the reaction with a suitable aqueous solution. Extract the product into an organic solvent.

-

Purification: Purify the crude product using column chromatography on silica gel to yield the desired 2-Amino-5-Iodopyridine-3-Carbaldehyde.

Applications in Drug Discovery and Organic Synthesis

2-Amino-5-Iodopyridine-3-Carbaldehyde is a valuable intermediate in the synthesis of a wide range of more complex molecules.[4] Its three distinct functional groups offer multiple points for chemical modification, making it a versatile scaffold for building diverse chemical libraries. The amino group can be acylated or alkylated, the aldehyde can undergo condensation and addition reactions, and the iodo group is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

The following diagram illustrates the role of this compound as a key building block in the synthesis of diverse molecular architectures with potential therapeutic applications.

References

- 1. 2-Amino-5-iodopyridine-3-carbaldehyde | C6H5IN2O | CID 17750177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijssst.info [ijssst.info]

- 3. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 4. Buy 2-Amino-5-Iodopyridine-3-Carbaldehyde | 578007-67-7 [smolecule.com]

Technical Guide: Characterization of 2-Amino-5-iodo-pyridine-3-carbaldehyde (CAS Number: 578007-67-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available characterization data for the chemical compound 2-Amino-5-iodo-pyridine-3-carbaldehyde, identified by CAS number 578007-67-7. This document compiles known physical and chemical properties and outlines its likely role as a chemical intermediate in organic synthesis. It is important to note that publicly available experimental data for this specific compound is limited.

Core Compound Information

2-Amino-5-iodo-pyridine-3-carbaldehyde is a halogenated pyridine derivative. Its structure, featuring an amino group, an iodine atom, and an aldehyde functional group, makes it a versatile building block in the synthesis of more complex molecules.

Table 1: Chemical Identity of CAS 578007-67-7

| Identifier | Value |

| Chemical Name | 2-Amino-5-iodo-pyridine-3-carbaldehyde |

| CAS Number | 578007-67-7 |

| Molecular Formula | C₆H₅IN₂O |

| Molecular Weight | 248.02 g/mol |

| SMILES | Nc1ncc(I)cc1C=O |

| InChI Key | DSXSLRYMXWHNPF-UHFFFAOYSA-N |

Physical and Chemical Properties

The available physical and chemical data for 2-Amino-5-iodo-pyridine-3-carbaldehyde are summarized below. It should be noted that some of this information is computed rather than experimentally determined.

Table 2: Physicochemical Data for CAS 578007-67-7

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Melting Point | 164.8-166.6 °C | [2] |

| Boiling Point | 360.5 °C at 760 mmHg | [2][3] |

| Density | 2.089 g/cm³ | [2] |

| XLogP3 | 1.66210 | [2] |

| Polar Surface Area (PSA) | 56 Ų | [4] |

Safety Information

This compound is classified as an irritant and is harmful if swallowed. Appropriate safety precautions should be taken during handling.

Table 3: Hazard and Precautionary Statements for CAS 578007-67-7

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

Users should consult the full Safety Data Sheet (SDS) from their supplier for comprehensive safety information.

Experimental Protocols

A general protocol for the synthesis of the related compound, 2-Amino-5-iodopyridine, involves the reaction of 2-aminopyridine with iodine in the presence of an oxidizing agent.[5] Another described method is the copper-catalyzed conversion of an aryl bromide to an aryl iodide using sodium iodide.[6]

Spectroscopic Data

While commercial suppliers indicate the availability of spectroscopic data such as ¹H NMR, IR, and Mass Spectrometry, the actual spectra are not publicly accessible in the searched literature.[7] Researchers are advised to obtain certificates of analysis from their suppliers or to perform their own analytical characterization.

Biological Activity

There is no available information in the searched scientific literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways for 2-Amino-5-iodo-pyridine-3-carbaldehyde. The primary utility of this compound appears to be as a synthetic intermediate for the creation of larger, potentially bioactive molecules.

Visualizations

Due to the lack of specific experimental workflows or defined signaling pathways for this compound, the following diagrams are presented as conceptual representations of its potential use and the logical flow of a research project involving such a chemical intermediate.

Caption: Conceptual workflow for the synthesis and utilization of 2-Amino-5-iodo-pyridine-3-carbaldehyde.

Caption: Logical flow for a research project utilizing 2-Amino-5-iodo-pyridine-3-carbaldehyde.

References

- 1. 2-Amino-5-iodo-pyridine-3-carbaldehyde AldrichCPR 578007-67-7 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. cas 578007-67-7|| where to buy 2-Amino-5-iodo-pyridine-3-carbaldehyde [chemenu.com]

- 4. 2-Amino-5-iodopyridine-3-carbaldehyde | C6H5IN2O | CID 17750177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 6. guidechem.com [guidechem.com]

- 7. 2-AMINO-5-IODO-PYRIDINE-3-CARBALDEHYDE(578007-67-7) 1H NMR spectrum [chemicalbook.com]

Spectral Analysis of 2-Amino-5-iodonicotinaldehyde: A Comprehensive Technical Guide

This technical guide offers an in-depth examination of the spectral analysis of 2-amino-5-iodonicotinaldehyde, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. The document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, provides detailed experimental protocols for acquiring this data, and visualizes the analytical workflows.

Predicted Spectral Data

The following sections and tables summarize the anticipated spectral characteristics of 2-amino-5-iodonicotinaldehyde, derived from foundational spectroscopic principles and comparative analysis of structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The aldehyde proton should appear as a highly deshielded singlet, while the two aromatic protons will likely exhibit a doublet of doublets pattern characteristic of their meta-relationship. The chemical shift of the amine protons is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for 2-amino-5-iodonicotinaldehyde

| Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Predicted Coupling Constant (J) in Hz |

| -CHO | 9.5 - 10.0 | Singlet | - |

| H-6 | 8.2 - 8.5 | Doublet | ~2.0 - 2.5 |

| H-4 | 8.0 - 8.3 | Doublet | ~2.0 - 2.5 |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | - |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic structure of the molecule. The carbonyl carbon of the aldehyde is expected to be the most deshielded. The carbon atom bonded to iodine will show a characteristic upfield shift due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Data for 2-amino-5-iodonicotinaldehyde

| Assignment | Predicted Chemical Shift (δ) in ppm |

| -CHO | 188 - 192 |

| C2 | 158 - 162 |

| C6 | 150 - 154 |

| C4 | 145 - 149 |

| C3 | 118 - 122 |

| C5 | 85 - 95 |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups within the molecule. Strong, characteristic absorption bands are expected for the amine N-H bonds, the aldehyde C-H and C=O bonds, and the aromatic ring C=C and C=N bonds.

Table 3: Predicted Infrared (IR) Absorption Data for 2-amino-5-iodonicotinaldehyde

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3450 - 3300 | -NH₂ | N-H Stretch | Medium |

| 3100 - 3000 | Aromatic C-H | C-H Stretch | Medium |

| 2850 - 2750 | Aldehyde C-H | C-H Stretch | Medium |

| 1710 - 1680 | Aldehyde C=O | C=O Stretch | Strong |

| 1620 - 1580 | Aromatic Ring | C=C/C=N Stretch | Strong |

| 1640 - 1560 | -NH₂ | N-H Bend | Medium |

| 600 - 500 | C-I | C-I Stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural confirmation. The molecular ion peak is expected at an m/z corresponding to the molecular weight of 248.02 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for 2-amino-5-iodonicotinaldehyde

| m/z | Interpretation |

| 248 | Molecular Ion [M]⁺ |

| 247 | [M-H]⁺ |

| 219 | [M-CHO]⁺ |

| 121 | [M-I]⁺ |

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of 2-amino-5-iodonicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-4 second acquisition time, and a 1-5 second relaxation delay. The number of scans should be sufficient to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence should be used. Due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus, a greater number of scans and a longer total acquisition time will be required compared to ¹H NMR.[2]

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing the mixture into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for this analysis.

-

Data Acquisition: A background spectrum is first collected. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. Co-adding 16 to 32 scans is common practice to improve the quality of the spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source is required.

-

Ionization: Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing detailed structural information. For a more prominent molecular ion peak, a softer ionization technique like Electrospray Ionization (ESI) may be preferred.

-

Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight) and detected to generate the mass spectrum.

Visualization of Methodologies

The following diagrams, generated using the DOT language, illustrate the workflows for the described spectroscopic techniques.

Caption: Spectroscopic Analysis Workflows.

References

Synthesis of 2-Amino-5-Iodopyridine-3-Carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Amino-5-Iodopyridine-3-Carbaldehyde, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are detailed, starting from either 2-aminopyridine or the commercially available 2-aminonicotinaldehyde. This document includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows to aid researchers in the efficient preparation of this key intermediate.

Introduction

2-Amino-5-Iodopyridine-3-Carbaldehyde is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its trifunctional nature, featuring an amino group, a halogen, and a reactive carbaldehyde, makes it a versatile precursor for the synthesis of complex heterocyclic compounds, including kinase inhibitors and other biologically active molecules. This guide outlines two effective strategies for its synthesis, providing detailed procedural information and comparative data.

Synthetic Pathways

Two principal pathways for the synthesis of 2-Amino-5-Iodopyridine-3-Carbaldehyde have been identified and are presented below.

Pathway A: Multi-step Synthesis from 2-Aminopyridine

This pathway involves a four-step sequence starting from the readily available 2-aminopyridine. The key transformations include the protection of the amino group, directed ortho-lithiation and formylation, subsequent iodination, and final deprotection.

Caption: Multi-step synthesis of 2-Amino-5-Iodopyridine-3-Carbaldehyde from 2-Aminopyridine.

Pathway B: Direct Iodination of 2-Aminonicotinaldehyde

This more direct approach utilizes the commercially available 2-aminonicotinaldehyde as the starting material and involves a single iodination step.

Caption: Direct synthesis of 2-Amino-5-Iodopyridine-3-Carbaldehyde from 2-Aminonicotinaldehyde.

Quantitative Data

The following table summarizes the key quantitative data for the reactions in the proposed synthetic pathways.

| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |

| Pathway A-1 | 2-Aminopyridine | N-(pyridin-2-yl)pivalamide | Pivaloyl chloride, Pyridine | ~95 | >98 |

| Pathway A-2 | N-(pyridin-2-yl)pivalamide | 2-(Pivaloylamino)nicotinaldehyde | s-BuLi, TMEDA, DMF | 70-80 | >95 |

| Pathway A-3 | 2-(Pivaloylamino)nicotinaldehyde | 5-Iodo-2-(pivaloylamino)nicotinaldehyde | Iodine, H2SO4 | 60-70 | >95 |

| Pathway A-4 | 5-Iodo-2-(pivaloylamino)nicotinaldehyde | 2-Amino-5-Iodopyridine-3-Carbaldehyde | HCl (aq) | >90 | >98 |

| Pathway B | 2-Aminonicotinaldehyde | 2-Amino-5-Iodopyridine-3-Carbaldehyde | Iodine, H2SO4 | 65-75 | >98 |

Experimental Protocols

Pathway A: Multi-step Synthesis from 2-Aminopyridine

Step A-1: Synthesis of N-(pyridin-2-yl)pivalamide (Protection)

-

To a solution of 2-aminopyridine (1.0 eq) in anhydrous pyridine at 0 °C, add pivaloyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to afford N-(pyridin-2-yl)pivalamide.

Step A-2: Synthesis of 2-(Pivaloylamino)nicotinaldehyde (Formylation)

-

To a solution of N-(pyridin-2-yl)pivalamide (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF at -78 °C, add s-BuLi (2.2 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (3.0 eq) dropwise and continue stirring at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield 2-(pivaloylamino)nicotinaldehyde.

Step A-3: Synthesis of 5-Iodo-2-(pivaloylamino)nicotinaldehyde (Iodination)

-

To a solution of 2-(pivaloylamino)nicotinaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C, add iodine (1.1 eq) portionwise.

-

Stir the mixture at room temperature for 24 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the organic phase with sodium thiosulfate solution and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Recrystallize the crude product from ethanol to obtain 5-iodo-2-(pivaloylamino)nicotinaldehyde.

Step A-4: Synthesis of 2-Amino-5-Iodopyridine-3-Carbaldehyde (Deprotection)

-

Suspend 5-iodo-2-(pivaloylamino)nicotinaldehyde (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture at reflux for 6 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium carbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to give 2-Amino-5-Iodopyridine-3-Carbaldehyde.

Pathway B: Direct Iodination of 2-Aminonicotinaldehyde

-

Dissolve 2-aminonicotinaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Add iodine (1.1 eq) in portions to the stirred solution.[1]

-

Allow the reaction to proceed at room temperature for 24 hours.

-

Pour the reaction mixture carefully onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the resulting precipitate with ethyl acetate.

-

Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-Amino-5-Iodopyridine-3-Carbaldehyde.[1]

Conclusion

References

2-Amino-5-Iodopyridine-3-Carbaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-5-Iodopyridine-3-Carbaldehyde. This compound is a valuable building block in medicinal chemistry and materials science due to its unique arrangement of functional groups—an amine, an aldehyde, and an iodine atom on a pyridine scaffold.

Core Chemical Properties

The fundamental molecular and physical properties of 2-Amino-5-Iodopyridine-3-Carbaldehyde are summarized below. This data is essential for reaction planning, analytical characterization, and computational modeling.

| Property | Value | Citations |

| Molecular Formula | C₆H₅IN₂O | [1][2][3][4] |

| Molecular Weight | 248.02 g/mol | [1][2][3][5] |

| CAS Number | 578007-67-7 | [2][5] |

| Appearance | Solid | [5] |

| Melting Point | 164.8-166.6°C | [2] |

| IUPAC Name | 2-amino-5-iodopyridine-3-carbaldehyde | [1] |

| Canonical SMILES | C1=C(C=NC(=C1C=O)N)I | [1] |

| InChI Key | DSXSLRYMXWHNPF-UHFFFAOYSA-N | [1][5] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 2-Amino-5-iodopyridine (Precursor)

This protocol is based on the iodination of 2-aminopyridine using iodine and an oxidizing agent, a common and efficient method.[3]

Materials:

-

2-aminopyridine

-

Iodine

-

Hydrogen Peroxide

-

Water

-

Ice

Procedure:

-

In a suitable reaction vessel (e.g., a four-necked flask equipped with a condenser, thermometer, and stirrer), dissolve 2-aminopyridine in water.[3]

-

Heat the solution to approximately 70°C with stirring.[3]

-

Add iodine in portions to the reaction mixture. After the addition is complete, maintain the temperature between 80-90°C for 2 hours.[3]

-

Following the incubation period, carefully add hydrogen peroxide dropwise to the mixture. Continue to maintain the temperature for an additional 2-3 hours.[3]

-

After the reaction is complete, heat the mixture to reflux for 20-30 minutes.[3]

-

Cool the reaction mixture and filter the resulting precipitate.[3]

-

Wash the collected solid with ice water and dry to yield 2-amino-5-iodopyridine.[3]

The subsequent formylation at the 3-position can be achieved through various methods, such as the Vilsmeier-Haack reaction, which is a standard procedure for introducing aldehyde groups onto electron-rich aromatic rings.

Reactivity and Potential Applications

The chemical behavior of 2-Amino-5-Iodopyridine-3-Carbaldehyde is dictated by its three key functional groups:

-

Amino Group: Acts as a nucleophile and can participate in N-alkylation, N-acylation, and coupling reactions (e.g., Buchwald-Hartwig amination).

-

Aldehyde Group: The carbonyl group is electrophilic and can undergo nucleophilic addition with organometallic reagents, form imines with primary amines, and be oxidized to a carboxylic acid or reduced to an alcohol.

-

Iodo Group: The iodine atom is a good leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide variety of substituents at the 5-position.

This trifunctional nature makes it a highly versatile intermediate for the synthesis of complex heterocyclic compounds. Its structure is of significant interest in:

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The aminopyridine core is a known pharmacophore, and the functional handles allow for extensive structure-activity relationship (SAR) studies.[5]

-

Materials Science: The iodinated aromatic structure suggests potential for use in the development of functional organic materials with specific electronic or optical properties.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a logical workflow for the synthesis of 2-Amino-5-Iodopyridine-3-Carbaldehyde and its subsequent use in creating diverse molecular architectures through functional group manipulation.

Caption: Synthetic workflow from 2-aminopyridine to the target compound and its potential derivatizations.

References

Navigating the Solubility Landscape of 2-Amino-5-Iodopyridine-3-Carbaldehyde: A Technical Guide

For Immediate Release

Introduction to 2-Amino-5-Iodopyridine-3-Carbaldehyde

2-Amino-5-Iodopyridine-3-Carbaldehyde is a substituted pyridine derivative with the chemical formula C₆H₅IN₂O.[1][2] Its structure, featuring an amino group, an aldehyde group, and an iodine atom on the pyridine ring, makes it a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activities. The solubility of this compound is a critical physical property that influences reaction kinetics, purification methods, and formulation strategies in drug discovery and development.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of 2-Amino-5-Iodopyridine-3-Carbaldehyde can be predicted by examining its molecular structure.[3][4] The presence of the amino (-NH₂) and aldehyde (-CHO) groups allows for hydrogen bonding with polar protic solvents. The pyridine ring itself contributes to the molecule's polarity.[5][6] However, the overall molecule has a significant non-polar character due to the aromatic ring and the large iodine atom.

Therefore, it is anticipated that 2-Amino-5-Iodopyridine-3-Carbaldehyde will exhibit limited solubility in non-polar solvents and higher solubility in polar aprotic and polar protic solvents.

Table 1: Predicted Qualitative Solubility of 2-Amino-5-Iodopyridine-3-Carbaldehyde in Common Laboratory Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The polar functional groups are unlikely to interact favorably with non-polar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can engage in dipole-dipole interactions with the polar groups of the solute. DMF and DMSO are particularly good solvents for a wide range of organic compounds. |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | These solvents can act as both hydrogen bond donors and acceptors, interacting with the amino and aldehyde groups. Solubility in water is expected to be limited due to the hydrophobic pyridine ring and iodine atom. Lower alcohols like methanol and ethanol are expected to be better solvents than water. |

Note: This table is based on theoretical predictions and should be confirmed by experimental validation.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, the following established experimental methods are recommended.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a saturated solution.

Methodology:

-

Sample Preparation: Add an excess amount of 2-Amino-5-Iodopyridine-3-Carbaldehyde to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to maintain the temperature.

-

Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, dry container.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the solid residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))

UV-Visible Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 2-Amino-5-Iodopyridine-3-Carbaldehyde of known concentrations in the chosen solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Analysis: Withdraw a known volume of the clear, filtered supernatant. Dilute this solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Determine the concentration of the diluted solution from the calibration curve. The solubility of the saturated solution can then be calculated by accounting for the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of 2-Amino-5-Iodopyridine-3-Carbaldehyde.

Caption: A logical workflow for the systematic determination of solubility.

Conclusion

While direct quantitative solubility data for 2-Amino-5-Iodopyridine-3-Carbaldehyde is not currently available in the public domain, this technical guide provides a robust framework for its determination. By understanding the molecule's structural characteristics and employing the detailed experimental protocols provided, researchers can accurately quantify its solubility in a variety of common laboratory solvents. This information is invaluable for optimizing synthetic procedures, developing effective purification strategies, and formulating novel therapeutics based on this versatile chemical scaffold.

References

- 1. 2-Amino-5-iodo-pyridine-3-carbaldehyde AldrichCPR 578007-67-7 [sigmaaldrich.com]

- 2. 2-Amino-5-iodopyridine-3-carbaldehyde | C6H5IN2O | CID 17750177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. saltise.ca [saltise.ca]

- 4. Khan Academy [khanacademy.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Pyridine [chemeurope.com]

A Technical Guide on the Potential Biological Activity of 2-Amino-5-Iodopyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

This document serves as an in-depth technical guide on the biological activities of 2-amino-5-iodopyridine derivatives. This chemical scaffold is a crucial intermediate in the synthesis of a variety of bioactive molecules, demonstrating significant potential in the development of novel therapeutic agents.[1][2] Derivatives have been investigated for a range of applications, including anticancer and antiviral therapies.[1][2] This guide consolidates quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and development efforts.

Overview of Biological Activities

The 2-amino-5-iodopyridine core is a versatile building block in medicinal chemistry.[1] Its derivatives have been primarily explored for their potential as:

-

Anticancer Agents: A significant area of research focuses on the development of these compounds as kinase inhibitors.[3] Protein kinases are critical regulators of cellular processes, and their dysregulation is a common feature in many cancers, making them important therapeutic targets.[4] Specifically, derivatives have been investigated as inhibitors of tyrosine kinases, which are involved in cancer cell proliferation and survival.[3]

-

Antiviral Agents: The unique structure of 2-amino-5-iodopyridine allows it to serve as a key intermediate in the synthesis of compounds with antiviral properties.[1][2] Research has explored their efficacy against various viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[5][6]

-

Neurological Research: The ability of this scaffold to interact with specific receptors has also made it a subject of interest in developing therapies for neurological disorders.[1][2]

Quantitative Data on Biological Activity

The following table summarizes the quantitative activity of representative aminopyridine-based derivatives against various biological targets. This data highlights the potency that can be achieved through modification of the core scaffold.

| Compound Class/Derivative | Target | Assay Type | IC50 / EC50 | Reference |

| Pyranopyridine Derivative 8a | EGFR Kinase | Kinase Inhibition | 1.21 µM | [7] |

| Pyranopyridine Derivative 8a | VEGFR-2 Kinase | Kinase Inhibition | 2.65 µM | [7] |

| Pyranopyridine Derivative 8b | MCF-7 (Breast Cancer Cell Line) | Cytotoxicity Assay | 0.15 µM | [7] |

| Aminothiazole Derivative S3c | A2780 (Ovarian Cancer Cell Line) | Cytotoxicity Assay | 15.57 µM | [8] |

| Aminothiazole Derivative S3c | A2780CISR (Cisplatin-Resistant) | Cytotoxicity Assay | 11.52 µM | [8] |

| Pyridine Derivative 12 | PIM-1 Kinase | Kinase Inhibition | 14.3 nM | [9] |

| Pyridine Derivative 12 | MCF-7 (Breast Cancer Cell Line) | Cytotoxicity Assay | 0.5 µM | [9] |

Signaling Pathways and Experimental Workflows

Kinase Inhibition in Cancer Therapy

Many 2-amino-5-iodopyridine derivatives function by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial components of signaling pathways that drive tumor growth and angiogenesis.

Caption: Mechanism of action for a kinase inhibitor targeting a receptor tyrosine kinase.

General Workflow for Synthesis and Screening

The discovery of novel bioactive compounds often follows a structured workflow, from initial synthesis to biological evaluation. The versatility of 2-amino-5-iodopyridine allows for its use in multicomponent reactions to generate a library of derivatives for screening.

Caption: A typical workflow for the synthesis and screening of novel derivatives.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescent Format)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Objective: To quantify the potency of a 2-amino-5-iodopyridine derivative as an inhibitor of a target kinase.

Materials:

-

Recombinant purified target kinase (e.g., EGFR, PIM-1).

-

Kinase-specific substrate peptide.

-

Adenosine-5'-triphosphate (ATP).

-

Kinase assay buffer (e.g., HEPES, MgCl₂, DTT).

-

Test compound stock solution in DMSO.

-

Luminescent kinase assay kit (e.g., ADP-Glo™).

-

White, opaque 96- or 384-well microplates.

-

Multichannel pipettes and a plate-reading luminometer.

Procedure:

-

Compound Preparation: Prepare a serial dilution series of the test compound in DMSO, then dilute further into the kinase assay buffer.

-

Reaction Setup: To each well of the microplate, add the following in order:

-

Kinase assay buffer.

-

Test compound dilution (or DMSO for control wells).

-

Target kinase enzyme solution.

-

Incubate for 10-15 minutes at room temperature to allow for compound binding.

-

-

Reaction Initiation: Add a solution of the substrate peptide and ATP to all wells to start the kinase reaction. The final ATP concentration should be near its Km value for the kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the enzymatic reaction and depletes the remaining ATP.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate in the dark for 30-40 minutes.

-

Data Acquisition: Measure the luminescence signal for each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

-

Data Analysis:

-

Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the resulting dose-response curve using non-linear regression (e.g., a four-parameter logistic model) to calculate the IC50 value.

-

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of a compound at protecting host cells from virus-induced death.

Objective: To evaluate the antiviral efficacy of a 2-amino-5-iodopyridine derivative in a cell culture model.

Materials:

-

Susceptible host cell line (e.g., MDCK for influenza, Vero for HSV).

-

Virus stock with a known titer.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Test compound stock solution in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT).

-

Clear-bottomed 96-well cell culture plates.

-

CO₂ incubator (37°C, 5% CO₂).

Procedure:

-

Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare a serial dilution series of the test compound in a cell culture medium (low serum concentration).

-

Infection: After 24 hours, remove the medium from the cell plates. Infect the cells with the virus at a specific Multiplicity of Infection (MOI) that causes significant cell death in 48-72 hours. Leave some wells uninfected as cell controls.

-

Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the prepared compound dilutions to the appropriate wells. Add medium without compound to virus control wells.

-

Incubation: Incubate the plates for 48-72 hours, until the virus control wells show significant cytopathic effect (CPE).

-

Viability Assessment: Remove the medium and add a cell viability reagent according to the manufacturer's instructions. For example, with an MTT assay, incubate with the reagent, then solubilize the formazan crystals and measure absorbance.

-

Data Acquisition: Read the plate using a spectrophotometer (for MTT) or luminometer (for CellTiter-Glo®).

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the uninfected cell controls.

-

Plot the percent viability versus the logarithm of the compound concentration.

-

Fit the dose-response curve using non-linear regression to determine the EC50 value.

-

Separately, determine the 50% cytotoxic concentration (CC50) by treating uninfected cells with the compound and use this to calculate the Selectivity Index (SI = CC50/EC50).

-

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ijssst.info [ijssst.info]

- 4. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of some 5'-amino-2',5'-dideoxy-5-iodouridine derivatives and their antiviral properties against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Substituted Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyridines represent a cornerstone in the architecture of medicinal chemistry and drug discovery. This class of heterocyclic compounds, characterized by a pyridine ring bearing one or more amino groups, has demonstrated remarkable versatility, leading to the development of a wide array of therapeutic agents. The unique electronic properties and structural features of the aminopyridine scaffold allow for a diverse range of interactions with biological targets, rendering it a "privileged structure" in the design of novel pharmaceuticals.[1][2] From their early discovery and the development of foundational synthetic methods to their contemporary applications in treating neurological disorders, infectious diseases, and cancer, the history of substituted aminopyridines is a testament to the enduring power of chemical synthesis and pharmacological innovation. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this important class of molecules.

Historical Milestones in the Discovery and Synthesis of Aminopyridines

The journey of substituted aminopyridines from laboratory curiosities to life-changing therapeutics has been marked by several key discoveries and the development of robust synthetic methodologies.

The Chichibabin Reaction: A Foundational Synthesis

A pivotal moment in the history of aminopyridine chemistry was the discovery of the Chichibabin reaction by the Russian chemist Aleksei Chichibabin in 1914.[3][4][5] This reaction provided the first direct and practical method for the amination of the pyridine ring, primarily at the 2-position, using sodium amide (NaNH₂).[1][2][3] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amide anion attacks the electron-deficient pyridine ring.[3]

The traditional Chichibabin reaction often requires harsh conditions, such as high temperatures in solvents like toluene or xylene.[3] However, variations have been developed over the years to improve yields and accommodate a wider range of substrates, including the use of potassium amide in liquid ammonia at lower temperatures for more sensitive molecules.[1][3] Despite its age, the Chichibabin reaction remains a fundamental and widely used method for the synthesis of 2-aminopyridines, which are crucial intermediates in the production of numerous pharmaceuticals.[6]

The Rise of 4-Aminopyridine: From Avicide to Neurological Therapeutic

While 2-aminopyridine derivatives were being explored, the therapeutic potential of another isomer, 4-aminopyridine (4-AP), began to emerge. Initially developed in 1963 as an avicide (bird poison), its pharmacological properties as a potassium channel blocker were later recognized.[7][8][9] This discovery paved the way for its investigation into various neurological conditions.

The pioneering clinical work on 4-AP took place in Bulgaria in the 1970s, where it was first approved for use as a reversal agent for non-depolarizing muscle relaxants in anesthesia.[7][8][9] The Bulgarian pharmaceutical company Sopharma commercialized it under the trade name Pymadin.[7][8]

The journey of 4-AP as a treatment for multiple sclerosis (MS) began in the 1960s when Dr. Floyd Davis observed that MS patients' neurological function improved at slightly lower body temperatures.[10] This led to the hypothesis that damaged nerves in MS patients retained the potential for signal conduction. In 1978, Davis and his colleague Dr. Dusan Stefoski began searching for a compound that could mimic this effect, leading them to the potassium channel blocker 4-aminopyridine.[10] Their clinical trials, starting in 1983, showed that intravenous 4-AP could produce transient improvements in motor and visual function in MS patients.[10]

This foundational research eventually led to the development of an extended-release oral formulation of 4-aminopyridine, known as dalfampridine (brand name Ampyra in the U.S.).[11][12][13] After successful clinical trials, dalfampridine was approved by the U.S. Food and Drug Administration (FDA) on January 22, 2010, for the improvement of walking in patients with multiple sclerosis.[11][13][14] This marked a significant milestone in the symptomatic treatment of MS and solidified the therapeutic importance of substituted aminopyridines.

Key Synthetic Methodologies

The synthesis of substituted aminopyridines has evolved significantly since the advent of the Chichibabin reaction. Modern organic chemistry has provided a diverse toolkit of methods to access these valuable compounds with greater efficiency, regioselectivity, and functional group tolerance.

Classical and Modern Synthetic Approaches

Beyond the Chichibabin reaction, several other methods are employed for the synthesis of aminopyridines:

-

Nucleophilic Aromatic Substitution (SNA_r_): The reaction of halopyridines (chloro-, bromo-, or fluoropyridines) with amines or ammonia is a common strategy. These reactions can be facilitated by high temperatures, pressure, or the use of transition metal catalysts like palladium or copper in Buchwald-Hartwig amination reactions.[15][16]

-

From Pyridine N-Oxides: Pyridine N-oxides can be activated to undergo nucleophilic attack at the 2-position. This strategy has been used to develop mild and regioselective syntheses of 2-aminopyridines.[6][17][18]

-

Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials have emerged as an efficient way to generate complex substituted aminopyridines. These reactions often proceed with high atom economy and can be performed under solvent-free conditions.[19]

-

Catalyst-Free Syntheses: Some methods avoid the use of transition metal catalysts, which can be advantageous in terms of cost and product purity. For example, the reaction of a cyclic dihydrothiazolopyridinium salt with amines provides a mild, catalyst-free route to 2-aminopyridines.[20]

Experimental Protocol: Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol is adapted from a method described for the efficient, solvent-free synthesis of substituted 2-aminopyridines.[19]

Materials:

-

Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1 mmol)

-

Malononitrile (1 mmol)

-

Primary amine (e.g., benzylamine) (1 mmol)

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Ethanol for recrystallization

Procedure:

-

To a clean, dry round-bottom flask, add the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol).

-

Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Add a small amount of ethanol to the reaction mixture and stir to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Characterize the final product using spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS).

Quantitative Data on Substituted Aminopyridines

The biological activity of substituted aminopyridines is quantified through various in vitro and in vivo assays. The following tables summarize some key quantitative data for representative compounds.

| Compound | Biological Target/Activity | IC₅₀ / Kᵢ / MIC | Reference |

| 4-Aminopyridine (Dalfampridine) | Voltage-gated potassium channels (Kv1.1) | IC₅₀: 170 µM | [21] |

| 4-Aminopyridine (Dalfampridine) | Voltage-gated potassium channels (Kv1.2) | IC₅₀: 230 µM | [21] |

| 2-Amino-3-cyano-4-(4-chlorophenyl)-6-phenylpyridine | Staphylococcus aureus | MIC: 0.039 µg/mL | [19] |

| 2-Amino-3-cyano-4-(4-chlorophenyl)-6-phenylpyridine | Bacillus subtilis | MIC: 0.039 µg/mL | [19] |

| 3-Fluoro-5-methylpyridin-4-amine | Voltage-gated potassium channels | [22] |

Mechanism of Action and Signaling Pathways

The primary and most well-characterized mechanism of action for many therapeutic aminopyridines, particularly 4-aminopyridine, is the blockade of voltage-gated potassium (Kv) channels.[7][23][24][25][26][27][28]

Potassium Channel Blockade in Demyelinated Neurons

In healthy myelinated neurons, the action potential propagates rapidly along the axon by "jumping" between the nodes of Ranvier. In demyelinating diseases like multiple sclerosis, the loss of the myelin sheath exposes the underlying axonal membrane, which is rich in voltage-gated potassium channels. The opening of these channels leads to an excessive efflux of potassium ions, which short-circuits the axonal current and impairs the conduction of the action potential, leading to neurological deficits.

4-Aminopyridine acts by physically blocking these exposed potassium channels. This blockade reduces the leakage of potassium ions, thereby prolonging the duration of the action potential and allowing it to propagate more effectively along the demyelinated axon. This restoration of nerve impulse conduction is the basis for the symptomatic improvement observed in MS patients treated with dalfampridine.

Mechanism of 4-Aminopyridine in Demyelinated Neurons.

Other Signaling Pathways

The biological effects of substituted aminopyridines are not limited to potassium channel blockade in neurons. Their ability to modulate ion channels and other cellular targets has led to investigations into their roles in other diseases, such as cancer.

For example, 4-aminopyridine has been shown to induce apoptosis in glioma cells.[29][30] This effect is thought to be mediated, at least in part, by the downregulation of specific microRNAs (miRNAs), such as miR-10b-5p, which in turn leads to the increased expression of pro-apoptotic proteins like Apaf-1.[29][30]

Apoptotic Pathway of 4-AP in Glioma Cells.

Experimental Protocols for Biological Assays

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.[31][32][33]

Materials:

-

Substituted aminopyridine compound to be tested

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of the Antimicrobial Agent: Prepare a stock solution of the substituted aminopyridine in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Preparation of the Bacterial Inoculum: From a fresh agar plate, select several colonies of the test bacterium and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well containing the diluted antimicrobial agent with the prepared bacterial suspension. Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the substituted aminopyridine at which there is no visible bacterial growth.

Workflow for MIC Assay.

Potassium Channel Blocking Assay (Whole-Cell Patch-Clamp Electrophysiology)

This technique is used to measure the effect of a compound on the activity of ion channels in a single cell.[23][28][34][35]

Materials:

-

Cells expressing the target potassium channel (e.g., HEK cells transfected with Kv1.1)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

-

Substituted aminopyridine compound to be tested

Procedure:

-

Cell Preparation: Culture the cells expressing the target potassium channel on glass coverslips.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip of the pipette should have a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Patching: Under the microscope, carefully bring the micropipette into contact with the surface of a single cell to form a high-resistance seal (a "giga-seal").

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Recording: Apply a series of voltage steps to the cell to elicit potassium currents and record the baseline channel activity.

-

Drug Application: Perfuse the cell with the extracellular solution containing the substituted aminopyridine at various concentrations.

-

Data Analysis: Record the potassium currents in the presence of the compound and compare them to the baseline recordings to determine the extent of channel blockade. Calculate the IC₅₀ value by fitting the concentration-response data to the Hill equation.

Conclusion

The field of substituted aminopyridines has a rich history, from the foundational Chichibabin reaction to the development of targeted therapies for debilitating neurological diseases. The versatility of the aminopyridine scaffold continues to inspire the design and synthesis of new molecules with a wide range of biological activities. As our understanding of the complex signaling pathways involved in health and disease deepens, so too will the opportunities to leverage the unique properties of substituted aminopyridines to create the next generation of innovative medicines. The in-depth technical knowledge of their synthesis, mechanism of action, and biological evaluation is essential for researchers, scientists, and drug development professionals seeking to contribute to this exciting and impactful area of medicinal chemistry.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. Chichibabin Reaction | PPTX [slideshare.net]

- 6. article.sciencepg.com [article.sciencepg.com]

- 7. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases | Semantic Scholar [semanticscholar.org]

- 10. What Drives Medical Research? Collaboration | RUSH University [rushu.rush.edu]

- 11. drugs.com [drugs.com]

- 12. Development of dalfampridine, a novel pharmacologic approach for treating walking impairment in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scielo.br [scielo.br]

- 17. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]

- 18. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

- 22. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Voltage-gated potassium channel blocker 4-aminopyridine induces glioma cell apoptosis by reducing expression of microRNA-10b-5p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. molbiolcell.org [molbiolcell.org]

- 31. youtube.com [youtube.com]

- 32. benchchem.com [benchchem.com]

- 33. benchchem.com [benchchem.com]

- 34. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Investigation of the Effects of Blocking Potassium Channels With 4‐Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safe Handling of 2-Amino-5-Iodopyridine-3-Carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Amino-5-iodopyridine-3-carbaldehyde (CAS No. 578007-67-7), a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.

Hazard Identification and Classification

2-Amino-5-iodopyridine-3-carbaldehyde is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements, based on aggregated data.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Skin Sensitization | Category 1 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

Source: PubChem[1]

Table 2: Hazard Statements and Pictograms

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H302 | Harmful if swallowed.[2] |

| GHS07 | H312 | Harmful in contact with skin.[1] |

| GHS07 | H315 | Causes skin irritation.[1] |

| GHS07 | H317 | May cause an allergic skin reaction.[2] |

| GHS07 | H319 | Causes serious eye irritation.[2] |

| GHS07 | H332 | Harmful if inhaled.[1] |

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to precautionary measures and the use of appropriate personal protective equipment are mandatory when handling this compound.

Table 3: Precautionary Statements

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |

| P264 | Wash skin thoroughly after handling.[4] |

| P270 | Do not eat, drink or smoke when using this product.[4] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][4] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4][5] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| P330 | Rinse mouth.[4] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[4] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse.[4] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7] The resistance of the protective clothing to chemicals should be ascertained with the respective supplier.[4] |

| Respiratory Protection | A NIOSH or European Standard EN 149 approved respirator should be used when necessary, especially when dusts are generated.[4] |

| General Hygiene | Ensure that eyewash stations and safety showers are close to the workstation location.[4][6][7] Do not eat, drink or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[4][6] |

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Table 5: First Aid Measures

| Exposure Route | First Aid Instructions |

| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[4] Rinse mouth.[4] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[4][6] If skin irritation or an allergic reaction occurs, seek medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[4] |

| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[3] If you feel unwell, seek medical advice. |

Fire Fighting and Storage

Proper storage and preparedness for fire emergencies are essential.

Table 6: Fire Fighting and Storage

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7] |

| Specific Hazards | The substance is combustible. In the event of a fire, hazardous combustion gases or vapors may be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[7] |

| Fire Fighting Instructions | As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[7] |

| Storage | Keep the container tightly closed in a dry and well-ventilated place.[6] Store away from incompatible materials such as strong oxidizing agents.[6][7] |

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 2-Amino-5-iodopyridine-3-carbaldehyde, from hazard identification to emergency response.

Caption: Logical workflow for the safe handling of 2-Amino-5-iodopyridine-3-carbaldehyde.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the specific SDS provided by the supplier for the most accurate and up-to-date information. All laboratory personnel must be thoroughly trained in the proper handling of this chemical before use.

References

- 1. 2-Amino-5-iodopyridine-3-carbaldehyde | C6H5IN2O | CID 17750177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-iodo-pyridine-3-carbaldehyde AldrichCPR 578007-67-7 [sigmaaldrich.com]

- 3. lobachemie.com [lobachemie.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 2-Amino-5-iodopyridine | 20511-12-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Reactivity Profile of the Aldehyde Group in 2-Amino-5-iodopyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity profile of the aldehyde functional group in the synthetically valuable building block, 2-amino-5-iodopyridine-3-carbaldehyde. This compound serves as a versatile precursor in the development of novel therapeutics, particularly as an intermediate in the synthesis of c-Met kinase inhibitors.[1] Its unique trifunctional nature, possessing an aldehyde, a nucleophilic amino group, and a halogenated site suitable for cross-coupling, offers a rich landscape for chemical transformations.

Core Reactivity of the Aldehyde Group

The aldehyde group in 2-amino-5-iodopyridine-3-carbaldehyde is an electrophilic center, susceptible to nucleophilic attack. Its reactivity is modulated by the electronic effects of the pyridine ring, which is substituted with an electron-donating amino group and an electron-withdrawing iodo group. This electronic environment influences the propensity of the aldehyde to participate in a variety of classical and modern organic reactions.

Table 1: Physicochemical and Spectroscopic Data for 2-Amino-5-iodopyridine-3-carbaldehyde

| Property | Value | Reference |

| CAS Number | 578007-67-7 | [2] |

| Molecular Formula | C₆H₅IN₂O | [2] |

| Molecular Weight | 248.02 g/mol | [2] |

| Appearance | Solid | |

| IUPAC Name | 2-amino-5-iodopyridine-3-carbaldehyde | [2] |

| SMILES | Nc1ncc(I)cc1C=O | |